3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide
Descripción
This compound is a thiophene-2-carboxamide derivative featuring a sulfamoyl group at the 3-position of the thiophene ring and an aromatic carboxamide substituent at the 2-position. Key structural elements include:
- Sulfamoyl moiety: Composed of a 4-chlorophenyl group and a methyl group attached to the sulfonamide nitrogen.
- Carboxamide group: Substituted with a 3-fluoro-4-methylphenyl ring, which introduces steric and electronic effects that influence binding interactions.
The compound’s molecular formula is C₁₉H₁₅ClFN₂O₃S₂, with a molecular weight of 437.92 g/mol. Its design leverages the pharmacophoric features of thiophene derivatives, which are known for antibacterial, antifungal, and antitumor activities .
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)-methylsulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3S2/c1-12-3-6-14(11-16(12)21)22-19(24)18-17(9-10-27-18)28(25,26)23(2)15-7-4-13(20)5-8-15/h3-11H,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLFVFQEAMLFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Analysis and Physicochemical Properties
The table below compares the target compound with key analogs reported in the literature and screening databases:
Key Observations:
Sulfamoyl vs. Sulfonyl Groups: The target compound’s sulfamoyl group (N–SO₂–) differs from analogs with sulfonyl (SO₂–) or methanesulfonyl (CH₃–SO₂–) groups . In contrast, sulfonyl-containing analogs (e.g., compound ) likely prioritize hydrophobic interactions.
Aromatic Carboxamide Substituents: The 3-fluoro-4-methylphenyl group in the target compound introduces both steric bulk and electron-withdrawing effects, which could modulate solubility and metabolic stability compared to 4-dimethylaminophenyl (electron-donating) or 3,4-dimethoxyphenyl (polar) substituents . Fluorine substitution is associated with improved membrane permeability and bioavailability in drug design .
Molecular Weight and Drug-Likeness :
- The target compound (437.92 g/mol) falls within the acceptable range for oral bioavailability (<500 g/mol). Analogs with larger substituents (e.g., C₂₂H₂₄N₂O₃S₂ , 428.57 g/mol ) may face challenges in pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
